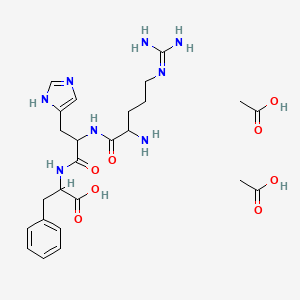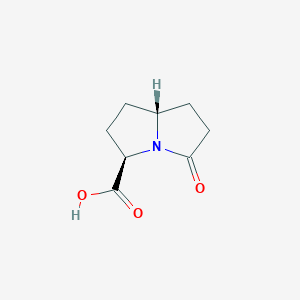
Chlorinated paraffin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorinated paraffins are complex mixtures created by chlorinating straight-chain paraffins/waxes of different lengths . They act as secondary plasticizers in soft PVC formulations, working with primary plasticizers to provide unique properties such as fire retardancy . They are also known as chloroparaffins and are employed in a wide variety of industrial and commercial processes, including the manufacturing of metals, plastics, and liquid products like paint or sealant .
Synthesis Analysis
Chlorinated paraffins are synthesized by the reaction of chlorine gas with unbranched paraffin fractions at a temperature of 80–100 °C . The radical substitution may be promoted by UV-light . Depending on the chlorine content, they can vary from colorless liquids to waxy solids .
Molecular Structure Analysis
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes . The chlorination degree of CPs can vary between 30 and 70 wt% . They are subdivided according to their carbon chain length into short-chain CPs (SCCPs, C10–13), medium-chain CPs (MCCPs, C14–17), and long-chain CPs (LCCPs, C>17) .
Chemical Reactions Analysis
The environmental transformation of chlorinated paraffins includes thermal decomposition, photolytic and photocatalytic degradation, biological metabolism, and atmospheric transformation . Dechlorination is considered as the major reaction pathway .
Physical And Chemical Properties Analysis
Chlorinated paraffins are colorless or yellowish liquids or solids depending on chain length and chlorine content . They are persistent in the environment and able to bioaccumulate in living organisms . Their physical-chemical properties make these compounds persistent in the environment .
Safety And Hazards
Orientations Futures
In the past decades, the environmental presence and ecological risks of chlorinated paraffins have been receiving increasing attention worldwide . Photodegradation and photocatalysis are suggested as feasible techniques for efficient removal of SCCPs from water matrices . The current transformation studies of chlorinated paraffins could facilitate the comprehensive understanding of their environmental behaviors and fate as well as the development of promising remediation strategies for pollution control .
Propriétés
Numéro CAS |
106232-86-4 |
|---|---|
Nom du produit |
Chlorinated paraffin |
Formule moléculaire |
C4H11In |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




